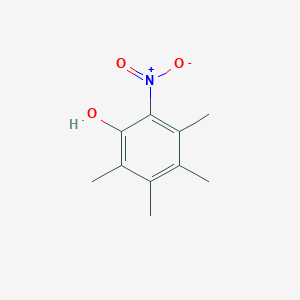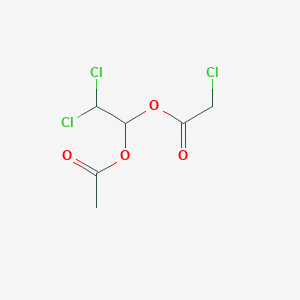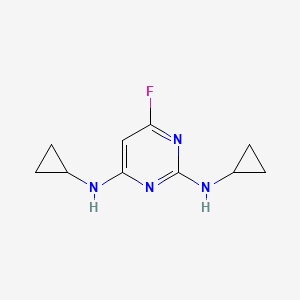
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H13FN4 This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with cyclopropylamine and a fluorinating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-dione.
Reduction: Formation of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its antiproliferative properties against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N2,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest. This inhibition can result in the suppression of tumor cell proliferation and has potential therapeutic applications in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~,N~4~-Diphenylpyrimidine-2,4-diamine
- N~2~,N~4~-Dimethylpyrimidine-2,4-diamine
- N~2~,N~4~-Diethylpyrimidine-2,4-diamine
Uniqueness
N~2~,N~4~-Dicyclopropyl-6-fluoropyrimidine-2,4-diamine is unique due to the presence of cyclopropyl groups and a fluorine atom, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential as a therapeutic agent compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62825-76-7 |
|---|---|
Molekularformel |
C10H13FN4 |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
2-N,4-N-dicyclopropyl-6-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13FN4/c11-8-5-9(12-6-1-2-6)15-10(14-8)13-7-3-4-7/h5-7H,1-4H2,(H2,12,13,14,15) |
InChI-Schlüssel |
GONOSUMUNZHQGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC2=CC(=NC(=N2)NC3CC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


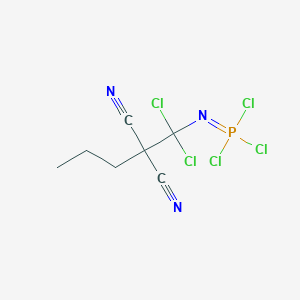
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
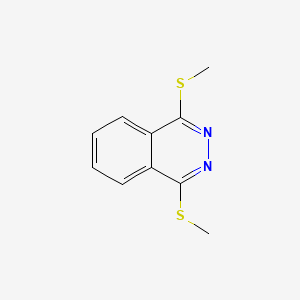
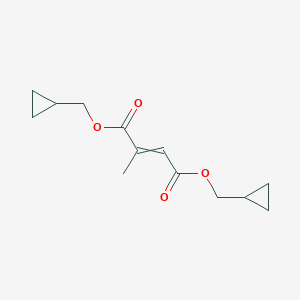
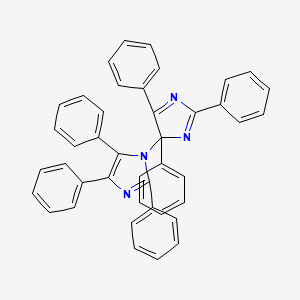
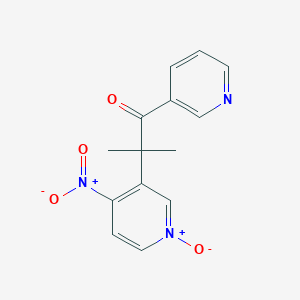
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
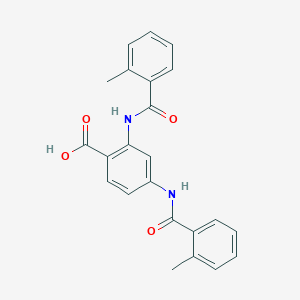
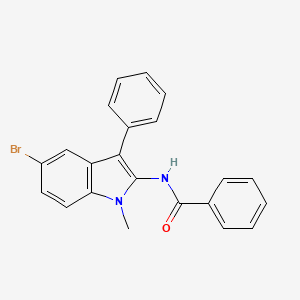
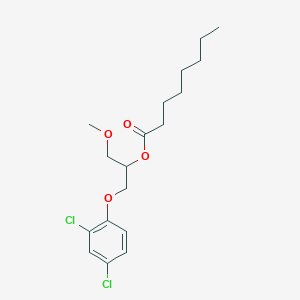
![1-[4-Methyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14515882.png)
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)
